molecular formula C34H22O8 B1198072 Albanol B CAS No. 87084-99-9

Albanol B

Cat. No. B1198072
CAS RN: 87084-99-9
M. Wt: 558.5 g/mol
InChI Key: SMHBZVSVLIBGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albanol b belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Albanol b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, albanol b is primarily located in the membrane (predicted from logP). Outside of the human body, albanol b can be found in fruits. This makes albanol b a potential biomarker for the consumption of this food product.

Scientific Research Applications

Anti-Cancer Effects

Albanol B, an arylbenzofuran derivative from mulberries, exhibits significant anti-cancer properties. It has been found to inhibit the proliferation of various human lung cancer cell lines and induce apoptosis. This compound triggers cell cycle arrest at G2/M phase and increases mitochondrial reactive oxygen species (ROS) production, leading to the activation of apoptosis pathways in lung cancer cells (Phan et al., 2020). Similarly, Albanol A, a related compound, has been shown to induce apoptotic cell death in HL60 human leukemia cells, suggesting a potential for leukemia treatment (Kikuchi et al., 2010).

Anti-inflammatory Effects

Albanol B demonstrates notable anti-inflammatory effects. It inhibits nitric oxide production in LPS-stimulated RAW264.7 cells and reduces the production of pro-inflammatory cytokines. These findings indicate its potential in developing new anti-inflammatory drugs (Wu et al., 2018).

Diabetes Management

In the context of diabetes, Albanol B has been identified as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes implicated in Type II diabetes mellitus. It enhances glucose uptake in insulin-resistant HepG2 cells, demonstrating its potential as a treatment for this condition (Paudel et al., 2018).

Alzheimer’s Disease Treatment

Albanol B is also active against Alzheimer's disease. It inhibits enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are vital in the prevention and treatment of Alzheimer’s disease (Kuk et al., 2017).

properties

CAS RN

87084-99-9

Product Name

Albanol B

Molecular Formula

C34H22O8

Molecular Weight

558.5 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,9(21),10,12,14,16,18-nonaene-5,15-diol

InChI

InChI=1S/C34H22O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-15,35-39H,1H3

InChI Key

SMHBZVSVLIBGGO-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C4=C(C=C(C=C4OC3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O

Canonical SMILES

CC1=CC2=C3C(=C1)C4=C(C=C(C=C4OC3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O

melting_point

248°C

Other CAS RN

87084-99-9

physical_description

Solid

synonyms

albanol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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